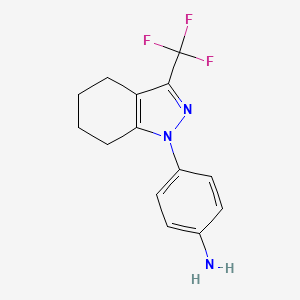
2-((1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The compound is known for its unique chemical structure and properties that make it an ideal candidate for use in various experiments.
Wissenschaftliche Forschungsanwendungen
Antioxidant Capacity and Radical Scavenging
Sulfonyl compounds have been extensively studied for their antioxidant properties. For instance, the ABTS/PP decolorization assay is widely used to evaluate the antioxidant capacity of compounds, including those with sulfonyl groups. These assays highlight the ability of certain antioxidants to form coupling adducts with radicals, which might be relevant for compounds like 2-((1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole in scavenging free radicals and potentially contributing to antioxidant defenses (Ilyasov et al., 2020).
Central Nervous System (CNS) Activity
Azole and benzimidazole derivatives, including imidazole-based compounds, have shown potential in treating central nervous system disorders. The synthesis pathways of these compounds and their modifications can result in products with varying CNS activities, such as agonistic or antagonistic effects on neurotransmitters and ion channels. This suggests that compounds with an imidazole ring, such as this compound, could be tailored for specific CNS-related therapeutic applications (Saganuwan, 2020).
Antimicrobial and Antifungal Properties
Azole compounds, particularly those with imidazole and benzimidazole structures, are known for their antimicrobial and antifungal activities. The presence of the imidazole ring in this compound could imply potential applications in developing treatments for infections caused by fungi and other microbes. Studies on azole derivatives highlight their efficacy against a broad spectrum of fungal pathogens, underscoring the potential of related compounds in antimicrobial and antifungal drug development (Emami et al., 2022).
Environmental and Industrial Applications
The degradation and transformation of sulfonyl and fluorinated compounds in environmental settings are crucial for understanding their fate and impact. Research on the microbial degradation of polyfluoroalkyl chemicals, for instance, provides insights into the environmental behavior of complex fluorinated and sulfonyl compounds. This knowledge is essential for assessing the ecological risks and developing strategies for the remediation of environments contaminated with such compounds (Liu & Avendaño, 2013).
Eigenschaften
IUPAC Name |
2-[1-[(2-fluorophenyl)methylsulfonyl]azetidin-3-yl]sulfonyl-1-methylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O4S2/c1-17-7-6-16-14(17)24(21,22)12-8-18(9-12)23(19,20)10-11-4-2-3-5-13(11)15/h2-7,12H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXUJINVRTVNTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

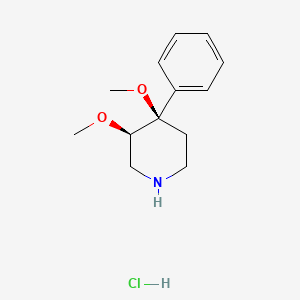

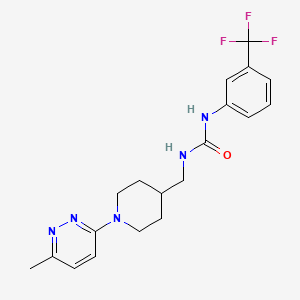
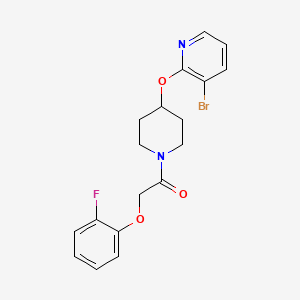
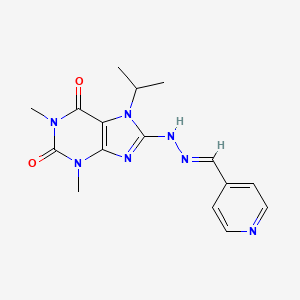
![3-(4-methoxyphenyl)-4-methyl-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2514050.png)
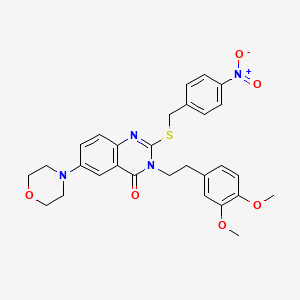
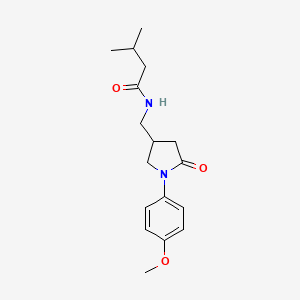
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2514056.png)
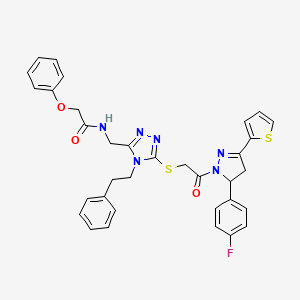

![N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2514060.png)
